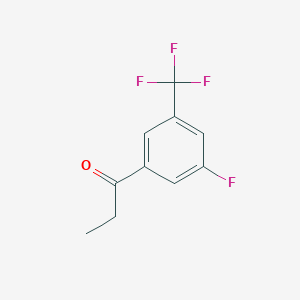

3'-Fluoro-5'-(trifluoromethyl)propiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)6-3-7(10(12,13)14)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAIAOPGXGEINJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345579 | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-20-7 | |

| Record name | 1-[3-Fluoro-5-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207974-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-5'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-20-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-5'-(trifluoromethyl)propiophenone

CAS Number: 207974-20-7

Authored by: Gemini, Senior Application Scientist

Introduction: 3'-Fluoro-5'-(trifluoromethyl)propiophenone is a fluorinated aromatic ketone of significant interest in the fields of medicinal chemistry and drug discovery. Its molecular structure, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and physicochemical properties that are highly sought after in the design of novel therapeutic agents. The strategic placement of these electron-withdrawing groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This technical guide provides a comprehensive overview of the available information on this compound, including its properties, a proposed synthesis pathway, analytical considerations, and its potential applications in pharmaceutical research.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, key physicochemical properties can be summarized from available supplier data.[3][4] These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 207974-20-7 | [3][5] |

| Molecular Formula | C₁₀H₈F₄O | [3] |

| Molecular Weight | 220.16 g/mol | [3] |

| Boiling Point | 202.1±35.0 °C (Predicted) | [4] |

| Density | 1.256±0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.45 (Predicted) | [4] |

Proposed Synthesis Pathway: Friedel-Crafts Acylation

A plausible and widely utilized method for the synthesis of aromatic ketones such as this compound is the Friedel-Crafts acylation.[6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically in the presence of a Lewis acid catalyst.

Reaction Scheme:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 1,3-difluoro-5-(trifluoromethyl)benzene and a suitable inert solvent such as dichloromethane (DCM).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) portion-wise while stirring. The formation of a slurry is expected.

-

Acylating Agent Addition: Add propionyl chloride dropwise to the cooled suspension via the dropping funnel. Maintain the temperature below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.

Logical Workflow for Analysis:

Caption: Logical workflow for the analytical characterization of the target compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the ethyl group (a quartet and a triplet) and aromatic protons, with coupling patterns influenced by the fluorine and trifluoromethyl substituents.

-

¹³C NMR: Would reveal the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbons of the ethyl group.

-

¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine and trifluoromethyl groups, exhibiting distinct chemical shifts and coupling patterns.[7]

-

-

High-Performance Liquid Chromatography (HPLC): An essential technique for determining the purity of the compound. A reversed-phase HPLC method would be developed to separate the product from any starting materials or byproducts.[8]

-

Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (220.16 g/mol ) by identifying the molecular ion peak.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design to enhance key pharmaceutical properties.[2][9]

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[1]

-

Lipophilicity and Bioavailability: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its absorption and distribution characteristics, including penetration of the blood-brain barrier.[1]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing the potency of a drug.

-

pKa Modulation: The electron-withdrawing nature of these substituents can alter the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and solubility.[2]

Given these properties, this compound serves as a valuable building block for the synthesis of a wide range of potential drug candidates targeting various diseases.

Safety and Handling

Conclusion

This compound is a specialty chemical with significant potential as a key intermediate in the synthesis of advanced pharmaceutical compounds. Its unique substitution pattern offers medicinal chemists a powerful tool to modulate the properties of new drug candidates. While detailed experimental data remains limited in the public domain, established synthetic and analytical methodologies can be readily applied to this compound. Further research into its applications is warranted and is expected to contribute to the development of novel therapeutics.

References

- The Art of Synthesis: Exploring Reaction Mechanisms of 2'-(Trifluoromethyl)propiophenone. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | 207974-20-7. ChemicalBook.

- This compound, CAS 207974-20-7 | SCBT. Santa Cruz Biotechnology.

- 207974-20-7(this compound) Product Description. ChemicalBook.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- On-line (HPLC-NMR) and Off-line Phytochemical Profiling of the Australian Plant, Lasiopetalum macrophyllum. ResearchGate.

- Preparation and purification of 3-fluoro-tyrosine labeled tumor-necrosis-factor-alpha and preliminary f-19 N.m.R. Investigation. PubMed.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. scbt.com [scbt.com]

- 4. 207974-20-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 207974-20-7 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Preparation and purification of 3-fluoro-tyrosine labeled tumor-necrosis-factor-alpha and preliminary f-19 N.m.R. Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Molecular Structure of 3'-Fluoro-5'-(trifluoromethyl)propiophenone

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3'-Fluoro-5'-(trifluoromethyl)propiophenone, a key building block in modern medicinal chemistry. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the propiophenone scaffold imparts unique electronic and metabolic properties, making it a valuable precursor in the synthesis of novel therapeutic agents. This document details the compound's physicochemical characteristics, provides a validated protocol for its synthesis via Friedel-Crafts acylation, and offers a thorough structural elucidation based on spectroscopic methodologies including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained from an application-focused perspective to empower researchers in their drug design and development endeavors.

Introduction: The Strategic Importance of Fluorinated Ketones

This compound (CAS No. 207974-20-7) is an aromatic ketone that has garnered significant interest in the field of drug discovery.[1] Its structure is characterized by a propiophenone core with two distinct fluorine-containing substituents on the phenyl ring: a fluorine atom at the 3' position and a trifluoromethyl (-CF3) group at the 5' position.

The presence of these fluorinated moieties is not incidental; it is a deliberate design strategy rooted in the principles of medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for groups like chlorine or methyl, but it offers superior metabolic stability and increased lipophilicity, which can significantly enhance a drug candidate's pharmacokinetic profile.[2][3] The additional fluorine atom further modulates the molecule's electronic properties, influencing its pKa, binding affinity to biological targets, and membrane permeability.[2] Consequently, this compound serves as a critical starting material for creating more complex molecules with tailored pharmacological activities. This guide will deconstruct its molecular architecture to provide a foundational understanding for its application in synthetic and medicinal chemistry.

Molecular Characteristics and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective use in research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(3-Fluoro-5-(trifluoromethyl)phenyl)propan-1-one | |

| CAS Number | 207974-20-7 | [1] |

| Molecular Formula | C₁₀H₈F₄O | [4] |

| Molecular Weight | 220.16 g/mol | [4] |

| 2D Structure |

Note: Experimental physicochemical data such as melting point, boiling point, and solubility are not widely published. Researchers should determine these values empirically as needed for their specific applications.

Synthesis Pathway: A Mechanistic Approach to Friedel-Crafts Acylation

The most logical and widely applied method for the synthesis of aryl ketones like this compound is the Friedel-Crafts acylation.[5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1-fluoro-3-(trifluoromethyl)benzene, with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The "Why": Mechanistic Causality and Regioselectivity

The choice of Friedel-Crafts acylation is dictated by its efficiency and predictability. The key to understanding this synthesis is the directing effects of the substituents on the starting aromatic ring. Both the fluorine atom and the trifluoromethyl group are deactivating, electron-withdrawing groups. However, fluorine is an ortho-, para-director due to resonance effects, while the strongly deactivating trifluoromethyl group is a meta-director. In the case of 1-fluoro-3-(trifluoromethyl)benzene, the incoming electrophile (the propanoyl group) is directed to the position that is meta to the trifluoromethyl group and ortho/para to the fluorine atom. The steric hindrance at the position between the two substituents makes the acylation at the 5-position (relative to the fluorine) the most favored outcome, leading to the desired product with high regioselectivity.

The acyl group itself is deactivating, which advantageously prevents further acylation of the product ring, thus avoiding polysubstitution, a common issue in Friedel-Crafts alkylation reactions.[6]

Experimental Protocol: A Validated Step-by-Step Methodology

The following protocol is a standard laboratory procedure for the synthesis of this compound.

Materials:

-

1-Fluoro-3-(trifluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice-water bath (0 °C). Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) to the DCM with stirring. Causality Note: AlCl₃ is highly reactive with moisture; maintaining anhydrous conditions is critical for catalyst activity. The addition is exothermic and must be controlled.

-

Acyl Chloride Addition: Add propionyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C. Stir the mixture for 15-20 minutes to allow for the formation of the acylium ion electrophile.

-

Arene Addition: Add 1-fluoro-3-(trifluoromethyl)benzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Causality Note: This step quenches the reaction by hydrolyzing the aluminum chloride complexes and protonating any remaining reactants.

-

Work-up and Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic extracts.

-

Neutralization and Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine. Causality Note: The NaHCO₃ wash neutralizes any remaining acidic components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. jelsciences.com [jelsciences.com]

- 3. P&M Invest: Organofluorine chemistry science, technologies, manufacture since 1987 [fluorine1.ru]

- 4. scbt.com [scbt.com]

- 5. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5'-(trifluoromethyl)propiophenone

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 3'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS No. 207974-20-7), a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring is anticipated to substantially influence the molecule's electronic character, lipophilicity, metabolic stability, and binding interactions, making it a valuable scaffold in drug design and a candidate for advanced material synthesis. This document synthesizes available predicted and experimental data, offers insights based on structurally analogous compounds, and provides detailed, field-proven experimental protocols for the comprehensive characterization of this compound. The information is structured to provide not just data, but a causal understanding of the experimental choices, ensuring scientific integrity and practical applicability for researchers in the field.

Introduction and Molecular Overview

This compound is a synthetic organic compound characterized by a propiophenone core with two distinct fluorine-containing substituents at the meta-positions of the phenyl ring. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly modulates the chemical reactivity and physical properties of the molecule compared to unsubstituted propiophenone. This dual substitution pattern is a common strategy in drug discovery to enhance metabolic stability and tune receptor binding affinity.

Molecular Structure:

Figure 1: 2D Structure of this compound.

Core Physicochemical Properties

A comprehensive understanding of the physicochemical properties is fundamental for any application, from designing synthetic routes to predicting pharmacokinetic profiles. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source/Method |

| CAS Number | 207974-20-7 | Chemical Abstract Service[1] |

| Molecular Formula | C₁₀H₈F₄O | [2] |

| Molecular Weight | 220.16 g/mol | [2] |

| Melting Point | Data not available | |

| Boiling Point | 202.1 ± 35.0 °C | Predicted |

| Density | 1.256 ± 0.06 g/cm³ | Predicted |

| Solubility | Data not available |

Experimental Protocols for Physicochemical Characterization

The following section details robust, validated protocols for the experimental determination of the core physicochemical properties of this compound. The causality behind key steps is explained to ensure accurate and reproducible results.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting range of 0.5-1.0 °C is expected.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of the crystalline sample. Introduce the powder into a capillary tube, sealed at one end, to a depth of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Determination (Optional but Recommended): Rapidly heat the sample to get an approximate melting point. This informs the slower, more accurate measurement.

-

Accurate Determination: With a fresh sample, heat the apparatus to approximately 20 °C below the estimated melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁-T₂.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

Given that the compound is likely a liquid or low-melting solid at room temperature, micro-boiling point determination is a suitable method, conserving valuable material.

Protocol: Micro-Boiling Point Determination

-

Apparatus Assembly: Place a small amount of the liquid sample (approximately 0.2-0.5 mL) into a small test tube. Insert a sealed-end capillary tube, open end down, into the liquid.

-

Heating: Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Recording: The boiling point is the temperature at which the rapid stream of bubbles ceases, and the liquid begins to enter the capillary tube upon cooling.

Solubility Assessment

Determining the solubility in various solvents is crucial for reaction chemistry, purification, and formulation. The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone, dichloromethane) in a sealed vial.

-

Equilibration: Place the vials in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or GC-FID.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric analyses provide unequivocal structural confirmation and are indispensable for quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Experimental Data: A gas-phase IR spectrum is available from the NIST WebBook. Key expected absorptions include:

-

C=O (Ketone): A strong absorption band around 1700-1720 cm⁻¹.

-

C-F (Aromatic): Strong absorption bands in the region of 1100-1400 cm⁻¹.

-

C-F (Trifluoromethyl): Strong, characteristic absorption bands typically in the 1100-1350 cm⁻¹ region.

-

Aromatic C=C: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Aliphatic C-H: Stretching vibrations around 2850-3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (CH₂).

-

Aromatic Protons: The three protons on the aromatic ring will appear as complex multiplets due to proton-proton and proton-fluorine coupling.

¹³C NMR:

-

Carbonyl Carbon: A signal in the downfield region (typically >190 ppm).

-

Aromatic Carbons: Signals in the aromatic region (110-170 ppm), with carbon-fluorine coupling observable for the carbons directly bonded to or in proximity to the fluorine and trifluoromethyl groups.

-

Ethyl Group Carbons: Two signals in the aliphatic region.

-

Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.

¹⁹F NMR:

-

Aromatic Fluorine: A singlet or multiplet depending on coupling to nearby protons.

-

Trifluoromethyl Group: A singlet.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The peak corresponding to the molecular weight (m/z = 220).

-

Acylium Ion: A prominent peak resulting from the cleavage of the ethyl group ([M - CH₂CH₃]⁺).

-

Loss of CO: Fragmentation of the acylium ion can lead to the loss of carbon monoxide.

-

Benzylic Cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer (typically using electron ionization) to generate a mass spectrum.

Sources

An In-Depth Technical Guide to the Synthesis of 3'-Fluoro-5'-(trifluoromethyl)propiophenone

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining 3'-Fluoro-5'-(trifluoromethyl)propiophenone, a valuable fluorinated building block in medicinal chemistry and materials science. We present and critically analyze two core strategies: direct Friedel-Crafts acylation of a disubstituted aromatic precursor and a Grignard reagent-mediated approach. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to guide the selection of the most appropriate synthetic route based on laboratory scale, safety considerations, and available resources.

Introduction: The Significance of Fluorinated Propiophenones

The incorporation of fluorine and trifluoromethyl (CF₃) groups is a cornerstone of modern drug design. The CF₃ group, a bioisostere of the isopropyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic profile of a drug candidate. The fluorine atom, through its high electronegativity, can modulate pKa, influence conformation, and block metabolic oxidation sites.

This compound (CAS: 207974-20-7) is a key intermediate that combines these advantageous structural motifs.[1][2] Its propiophenone core serves as a versatile handle for further chemical elaboration, making it a sought-after precursor for the synthesis of complex pharmaceutical agents and functional materials. This guide explores the most logical and field-proven methods for its synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 207974-20-7 | [2][3] |

| Molecular Formula | C₁₀H₈F₄O | [2] |

| Molecular Weight | 220.16 g/mol | [2] |

| Appearance | Liquid | [4] |

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary and logical bond disconnections, leading to two distinct synthetic strategies. The key is to form the bond between the aromatic ring and the propionyl group.

-

C(aryl)-C(acyl) Bond Disconnection: This suggests an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The starting materials would be a 1,3,5-substituted benzene derivative and a propionylating agent.

-

C(acyl)-C(ethyl) Bond Disconnection / Organometallic Approach: This involves forming a Grignard reagent from a suitable aryl halide and reacting it with a propionyl electrophile.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Friedel-Crafts Acylation

This is the most direct approach, involving the acylation of an appropriately substituted benzene ring with propionyl chloride in the presence of a Lewis acid catalyst.

Principle and Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of propionyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring.

The choice of the aromatic precursor is critical. Starting with 1-fluoro-3-(trifluoromethyl)benzene , we rely on the directing effects of the substituents. Both the fluoro and trifluoromethyl groups are deactivating but are powerfully meta-directing . This is highly advantageous, as they will direct the incoming propionyl group to the C5 position, which is mutually meta to both existing substituents, leading to the desired 1,3,5-substitution pattern.

Caption: Mechanism of Friedel-Crafts acylation.

Experimental Protocol

-

Materials: 1-Fluoro-3-(trifluoromethyl)benzene, propionyl chloride (CH₃CH₂COCl)[5], anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

-

Cool the flask in an ice bath (0 °C) and add anhydrous DCM.

-

Slowly add propionyl chloride (1.1 eq) to the stirred suspension via the dropping funnel. Allow the mixture to stir for 15 minutes.

-

Add 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) dropwise, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by pouring it slowly into a beaker of crushed ice containing concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography to yield pure this compound.

-

Table 2: Data Summary for Friedel-Crafts Acylation

| Component | Molar Eq. | Purpose |

| 1-Fluoro-3-(trifluoromethyl)benzene | 1.0 | Aromatic Substrate |

| Propionyl Chloride | 1.1 | Acylating Agent[6] |

| Aluminum Chloride (AlCl₃) | 1.2 | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | Anhydrous Solvent |

| Expected Yield | 70-85% | (Post-purification) |

Advantages and Limitations

-

Advantages: This method is direct, utilizes readily available starting materials, and the regioselectivity is strongly favored by the inherent directing effects of the substituents.

-

Limitations: The reaction requires a stoichiometric amount of the Lewis acid catalyst, which generates a significant amount of acidic waste during work-up. Strict anhydrous conditions are mandatory to prevent deactivation of the catalyst.[7]

Pathway 2: Grignard Reagent-Mediated Synthesis

This pathway involves the preparation of an arylmagnesium halide (Grignard reagent) from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene [8][9], followed by its reaction with an acylating agent.

Principle and Rationale

This approach reverses the polarity of the aromatic ring. The bromine atom on the starting material allows for the formation of a highly nucleophilic organometallic species. This nucleophile can then attack an electrophilic propionyl source, such as propionyl chloride, to form the target ketone.

Critical Safety Insight: The preparation of trifluoromethyl-substituted aryl Grignard reagents using elemental magnesium (Mg⁰) is notoriously hazardous and has been associated with runaway exothermic reactions and detonations.[10] A much safer and more reliable modern alternative is a halogen-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl).[11][12] This exchange reaction proceeds smoothly at low temperatures and avoids the induction period and high exothermicity of traditional methods.

Caption: Experimental workflow for the Grignard pathway.

Experimental Protocol

-

Materials: 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene, isopropylmagnesium chloride solution (e.g., 2M in THF), propionyl chloride, anhydrous tetrahydrofuran (THF), saturated ammonium chloride solution, diethyl ether, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -15 °C (salt-ice bath).

-

Slowly add isopropylmagnesium chloride (1.05 eq) dropwise, keeping the internal temperature below -10 °C.

-

Stir the mixture at this temperature for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot and analyzing by GC-MS.

-

-

Acylation:

-

In a separate flame-dried flask, dissolve propionyl chloride (1.1 eq) in anhydrous THF and cool to -10 °C.

-

Transfer the freshly prepared Grignard solution from the first flask to the propionyl chloride solution via cannula, maintaining the temperature below -5 °C.

-

After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

-

Table 3: Data Summary for Grignard Pathway

| Component | Molar Eq. | Purpose |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 1.0 | Aryl Halide Precursor[9] |

| Isopropylmagnesium Chloride | 1.05 | Halogen-Magnesium Exchange Reagent[11] |

| Propionyl Chloride | 1.1 | Acylating Agent[13] |

| Tetrahydrofuran (THF) | - | Anhydrous Solvent |

| Expected Yield | 65-80% | (Post-purification) |

Advantages and Limitations

-

Advantages: This method avoids the use of strong Lewis acids and is generally high-yielding. The Grignard intermediate is a versatile synthon that can be used to create other derivatives. The use of halogen-magnesium exchange significantly improves the safety profile.[10]

-

Limitations: Requires strict anhydrous and inert atmosphere conditions to prevent quenching of the highly reactive Grignard reagent.[14][15] The starting bromo-compound may be more expensive than the non-brominated precursor used in Pathway 1.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Grignard Reagent |

| Key Transformation | Electrophilic Aromatic Substitution | Nucleophilic Acyl Substitution |

| Starting Material | 1-Fluoro-3-(trifluoromethyl)benzene | 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene |

| Safety | Corrosive Lewis acid (AlCl₃) and HCl byproduct. Manageable with standard procedures. | High risk with Mg⁰. Significantly safer with i-PrMgCl exchange.[10] Requires careful handling of pyrophoric reagents. |

| Scalability | Well-established for large-scale industrial synthesis. | Halogen-exchange is scalable. Requires excellent temperature control. |

| Reagent Cost | Precursor and AlCl₃ are generally cost-effective. | Bromo-precursor and i-PrMgCl are typically more expensive. |

| Waste Stream | Significant acidic, aqueous waste from catalyst quenching. | Primarily halide salts and solvent waste. |

| Robustness | Sensitive to moisture. | Highly sensitive to moisture and atmospheric oxygen. |

| Recommendation | Recommended for large-scale synthesis where cost and waste management are optimized. | Recommended for lab-scale synthesis where versatility of the Grignard intermediate is desired and safety protocols for organometallics are in place. |

Conclusion

The synthesis of this compound can be effectively achieved via two primary routes. The Friedel-Crafts acylation offers a direct and regioselective pathway that is well-suited for larger-scale production, provided that the associated waste stream is managed. The Grignard reagent-mediated approach provides a powerful and versatile alternative, with modern halogen-magnesium exchange protocols offering a reliable and significantly safer method than traditional procedures. The ultimate choice of pathway will depend on the specific project goals, including scale, cost, available equipment, and the desired safety profile.

References

- Bloom Tech. (2024, December 10). What Reactions Can Be Carried Out Using Propionyl Chloride? Knowledge.

- Benchchem.

- Wikipedia. Propionyl chloride.

- ChemicalBook. (2022, September 7).

- MilliporeSigma.

- Al-Masum, M. (n.d.).

- Google Patents. (n.d.).

- Benchchem. Technical Support Center: 3-Fluorofluoren-9-one Synthesis.

- Organic Chemistry Portal.

- ChemicalBook. (2023, January 11). This compound | 207974-20-7.

- Organic Syntheses Procedure. [ - 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone.

- ECHEMI. 3-Bromo-5-fluorobenzotrifluoride Formula.

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- PubChem. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323.

- Google Patents. (n.d.).

- Santa Cruz Biotechnology. 3′-Fluoro-5′-(trifluoromethyl)propiophenone, CAS 207974-20-7.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.).

- Santa Cruz Biotechnology. 3′-Fluoro-5′-(trifluoromethyl)propiophenone (CAS 207974-20-7).

- CymitQuimica. 3′-Fluoro-5′-(trifluoromethyl)propiophenone. UZSppGMwPwPL3MQYrg0s=)

Sources

- 1. This compound | 207974-20-7 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 3′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]

- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 6. bloomtechz.com [bloomtechz.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. CN105461538A - Preparation method for m-trifluoromethyl acetophenone and intermediate thereof - Google Patents [patents.google.com]

- 12. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. cerritos.edu [cerritos.edu]

A Technical Guide to the Friedel-Crafts Acylation of 3'-Fluoro-5'-(trifluoromethyl)propiophenone

Abstract

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation for the synthesis of 3'-Fluoro-5'-(trifluoromethyl)propiophenone, a key intermediate in pharmaceutical and agrochemical research. The synthesis presents a significant chemical challenge due to the severe deactivation of the aromatic substrate, 1-fluoro-3-(trifluoromethyl)benzene, by two potent electron-withdrawing groups. This document elucidates the underlying mechanistic principles, details a robust experimental protocol, addresses common challenges, and outlines optimization strategies. It is intended for researchers, chemists, and drug development professionals seeking to perform this challenging transformation efficiently and safely.

Introduction: The Challenge of Deactivated Arenes

The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution discovered in 1877, is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1] While highly effective for electron-rich or neutral arenes, the reaction's utility is severely limited when the substrate is substituted with strong electron-withdrawing groups (EWGs).

The target molecule, this compound, requires the acylation of 1-fluoro-3-(trifluoromethyl)benzene. This substrate is particularly challenging as both the fluorine (-F) and trifluoromethyl (-CF₃) groups strongly deactivate the ring, reducing its nucleophilicity and rendering it resistant to electrophilic attack under standard conditions.[2] Furthermore, the Lewis acid catalyst, typically aluminum chloride (AlCl₃), must be used in stoichiometric excess, as it forms a stable complex with the ketone product, effectively removing it from the catalytic cycle.[1][3][4]

This guide addresses these challenges head-on, presenting a validated methodology that leverages a fundamental understanding of the reaction mechanism to overcome the inherent reactivity barriers.

Mechanistic Considerations for a Deactivated System

The successful acylation of 1-fluoro-3-(trifluoromethyl)benzene hinges on generating a highly reactive electrophile, the acylium ion, and forcing it to react with the electron-poor aromatic ring.

The core mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates with the chlorine atom of the acylating agent (propionyl chloride), facilitating the cleavage of the C-Cl bond. This generates a resonance-stabilized acylium ion, a potent electrophile.[5][6][7]

-

Electrophilic Attack: The electron-deficient aromatic ring acts as a nucleophile, attacking the acylium ion. This is the rate-determining step and is significantly slowed by the deactivating -F and -CF₃ groups.

-

Sigma Complex Formation: The attack forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring but is destabilized by the adjacent EWGs.

-

Restoration of Aromaticity: A weak base, typically AlCl₄⁻, abstracts a proton from the site of substitution, collapsing the sigma complex and restoring the aromaticity of the ring.[5]

-

Product-Catalyst Complexation: The newly formed ketone product, a Lewis base, immediately coordinates with the AlCl₃. This necessitates using more than one equivalent of the catalyst.[1][4] An aqueous workup is required to hydrolyze this complex and liberate the final product.

Caption: General workflow for the Friedel-Crafts acylation of a deactivated arene.

Regioselectivity

Both the fluoro and trifluoromethyl groups are ortho, para-deactivating but are considered meta-directors in the context of electrophilic aromatic substitution. The incoming acyl group will preferentially add to the position that is meta to both substituents, which is C5 (relative to the fluorine at C1). This leads to the desired this compound isomer with high selectivity.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. Strict anhydrous conditions are critical for success.[3]

Reagent and Materials Data

| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| 1-Fluoro-3-(trifluoromethyl)benzene | 401-80-9 | 164.10 | 50.0 | 8.21 g | 1.0 |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 125.0 | 16.67 g | 2.5 |

| Propionyl Chloride | 79-03-8 | 92.52 | 60.0 | 5.55 g (5.1 mL) | 1.2 |

| Dichloromethane (DCM, Anhydrous) | 75-09-2 | 84.93 | - | ~200 mL | - |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | ~50 mL | - |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | - | ~100 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~10 g | - |

Step-by-Step Procedure

-

Glassware Preparation: Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing dropping funnel. Allow the apparatus to cool to room temperature under a steady stream of dry nitrogen.

-

Reaction Setup: To the flask, add anhydrous aluminum chloride (2.5 eq). Suspend the AlCl₃ in anhydrous dichloromethane (100 mL).

-

Initial Cooling: Cool the stirred suspension to 0 °C using an ice/water bath.

-

Acyl Chloride Addition: In a separate dry flask, prepare a solution of propionyl chloride (1.2 eq) in anhydrous DCM (20 mL). Transfer this solution to the dropping funnel. Add the propionyl chloride solution dropwise to the AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 5 °C. A yellow-orange complex should form.

-

Substrate Addition: Prepare a solution of 1-fluoro-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous DCM (30 mL) and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, again keeping the temperature at 0 °C.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a separate beaker containing crushed ice (~200 g) and concentrated HCl (~50 mL). This process is highly exothermic and will release HCl gas; perform this step in a well-ventilated fume hood with vigorous stirring.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic layer. Extract the aqueous layer twice with DCM (50 mL portions).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally brine (50 mL).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product will likely be a yellow to brown oil. Purify via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or vacuum distillation to yield the pure product.

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Optimization

Given the challenging nature of the substrate, optimization may be necessary to achieve satisfactory yields.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or very low conversion | 1. Insufficient catalyst activity (moisture).2. Aromatic ring is too deactivated for the conditions.3. Insufficient reaction time or temperature. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. Use a fresh, high-purity bottle of AlCl₃.[3]2. Increase AlCl₃ stoichiometry to 3.0 equivalents. Alternatively, switch to a more potent catalytic system like triflic acid (TfOH).[2]3. Increase reaction time to 48 hours. If still no reaction, gently heat the mixture to 40 °C (refluxing DCM), but be aware this may increase side products. |

| Formation of multiple byproducts | 1. Reaction temperature is too high.2. Impurities in starting materials. | 1. Maintain strict temperature control during addition and consider running the entire reaction at room temperature without heating.2. Ensure the purity of starting materials via distillation or other appropriate methods before use. |

| Low isolated yield after workup | 1. Incomplete quenching/hydrolysis of the product-catalyst complex.2. Product loss during aqueous extraction. | 1. Ensure the AlCl₃ complex is fully decomposed by stirring the quenched mixture until all solids dissolve.2. Perform additional extractions of the aqueous layer with DCM or ethyl acetate. |

Alternative Catalytic Systems

For substrates that are exceptionally resistant to acylation with AlCl₃, stronger acid systems can be employed.

-

Triflic Acid (TfOH): As a superacid, TfOH can protonate the acyl chloride to form the acylium ion without the need for a traditional Lewis acid. It has proven effective for moderately deactivated substrates.[2][3] The reaction can often be run with stoichiometric or even catalytic amounts of TfOH.

-

Metal Triflates: Catalysts like bismuth triflate (Bi(OTf)₃) or scandium triflate (Sc(OTf)₃) are water-tolerant Lewis acids that can be more active than AlCl₃ and are often recyclable.[9][10]

Conclusion

The Friedel-Crafts acylation of 1-fluoro-3-(trifluoromethyl)benzene is a demanding but achievable synthesis. Success requires a departure from standard catalytic conditions and an appreciation for the electronic deficiencies of the substrate. By employing a stoichiometric excess of a high-quality Lewis acid catalyst, maintaining strict anhydrous conditions, and exercising patience in reaction times, researchers can effectively synthesize this compound. The troubleshooting strategies and alternative catalysts discussed provide a clear path for optimizing this critical transformation in medicinal and materials chemistry.

References

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from ChemTalk. [Link]

-

University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from University of Calgary Chemistry. [Link]

-

Reusch, W. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [Link]

-

ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. [Link]

-

PubMed Central (PMC). (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from Chemistry Steps. [Link]

-

LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts. [Link]

-

Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

-

LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from LibreTexts. [Link]

-

LibreTexts Chemistry. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts. [Link]

-

ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation. YouTube. [Link]

-

PubMed Central (PMC). (n.d.). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. National Institutes of Health. [Link]

-

International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from ChemJournal. [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemistryjournals.net [chemistryjournals.net]

A Technical Guide to the Synthesis of 3'-Fluoro-5'-(trifluoromethyl)propiophenone: Starting Materials and Core Methodologies

Introduction

3'-Fluoro-5'-(trifluoromethyl)propiophenone is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are often sought after in modern drug discovery. This guide provides an in-depth technical overview of the primary synthetic routes to this valuable building block, with a focus on the selection of starting materials and detailed experimental protocols. The methodologies discussed herein are grounded in established chemical principles and are designed to be both reliable and scalable for research and development applications.

Strategic Approaches to Synthesis: Selecting the Appropriate Starting Materials

The synthesis of this compound can be approached through several strategic disconnections. The most common and industrially viable methods involve the formation of the ketone functionality on a pre-functionalized aromatic ring. The two principal strategies explored in this guide are the Friedel-Crafts acylation and the Grignard reaction. The choice of starting material is critical and is dictated by the chosen synthetic route, as well as commercial availability and cost.

Core Starting Materials

The primary commercially available starting materials for the synthesis of this compound are:

-

1-Fluoro-3-(trifluoromethyl)benzene: A readily available liquid, this is the logical precursor for a Friedel-Crafts acylation approach.

-

1-Bromo-3-fluoro-5-(trifluoromethyl)benzene: This halo-substituted aromatic is the ideal starting point for organometallic routes, such as the Grignard reaction. Its synthesis from precursors like 3-fluoro-5-(trifluoromethyl)aniline may be necessary if it is not commercially accessible.

Synthetic Pathway 1: Friedel-Crafts Acylation of 1-Fluoro-3-(trifluoromethyl)benzene

The Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of this compound, 1-fluoro-3-(trifluoromethyl)benzene is acylated with propionyl chloride.

Reaction Causality and Mechanistic Considerations

The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. The fluorine atom is also deactivating but is an ortho-, para-director. The acylation is expected to occur at the position meta to the trifluoromethyl group and ortho/para to the fluorine, leading to the desired 3'-fluoro-5'-(trifluoromethyl) substitution pattern. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation, as it activates the propionyl chloride to form a highly electrophilic acylium ion.[2] A stoichiometric amount of the catalyst is often required as it complexes with the product ketone.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 1-Fluoro-3-(trifluoromethyl)benzene | 164.10 | 1.29 | 10.0 g | 0.061 |

| Propionyl chloride | 92.52 | 1.06 | 6.2 g (5.8 mL) | 0.067 |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | - | 9.0 g | 0.067 |

| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | 100 mL | - |

| Hydrochloric acid, 2M | - | - | 50 mL | - |

| Saturated sodium bicarbonate solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous magnesium sulfate | - | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (9.0 g, 0.067 mol).

-

Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add propionyl chloride (6.2 g, 0.067 mol) to the stirred suspension via the dropping funnel over 15 minutes.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the formation of the acylium ion complex.

-

In a separate flask, dissolve 1-fluoro-3-(trifluoromethyl)benzene (10.0 g, 0.061 mol) in anhydrous dichloromethane (50 mL).

-

Add the solution of 1-fluoro-3-(trifluoromethyl)benzene dropwise to the reaction mixture at 0 °C over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M hydrochloric acid (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Visualizing the Workflow: Friedel-Crafts Acylation

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Synthetic Pathway 2: Grignard Reaction with 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene

An alternative and powerful method for C-C bond formation is the Grignard reaction.[3] This approach involves the preparation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a nucleophile. For the synthesis of this compound, the Grignard reagent is formed from 1-bromo-3-fluoro-5-(trifluoromethyl)benzene and then reacted with a suitable propionylating agent.

Reaction Causality and Mechanistic Considerations

The formation of the Grignard reagent, 3-fluoro-5-(trifluoromethyl)phenylmagnesium bromide, is a critical step that requires anhydrous conditions to prevent quenching of the highly reactive organometallic species. The subsequent reaction with a propionylating agent, such as propionitrile followed by acidic hydrolysis, or reaction with propionyl chloride at low temperatures, introduces the propiophenone moiety. The reaction with a nitrile is often preferred as it avoids the potential for double addition that can occur with acyl chlorides.

Experimental Protocol: Grignard Reaction

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 243.00 | ~1.7 | 10.0 g | 0.041 |

| Magnesium turnings | 24.31 | - | 1.1 g | 0.045 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | 100 mL | - |

| Iodine | 253.81 | - | 1 crystal | - |

| Propionitrile | 55.08 | 0.782 | 2.5 g (3.2 mL) | 0.045 |

| Hydrochloric acid, 3M | - | - | 50 mL | - |

| Diethyl ether | - | - | 100 mL | - |

| Saturated sodium bicarbonate solution | - | - | 50 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous sodium sulfate | - | - | - | - |

Procedure:

-

Flame-dry a three-necked round-bottom flask containing magnesium turnings (1.1 g, 0.045 mol) and a magnetic stir bar under a stream of nitrogen.

-

Allow the flask to cool to room temperature and add a crystal of iodine.

-

Add anhydrous THF (20 mL) to the flask.

-

In a separate flask, dissolve 1-bromo-3-fluoro-5-(trifluoromethyl)benzene (10.0 g, 0.041 mol) in anhydrous THF (80 mL).

-

Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium suspension. The initiation of the Grignard reaction is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be required.

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C in an ice bath.

-

Slowly add propionitrile (2.5 g, 0.045 mol) to the stirred Grignard solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully pouring it into a mixture of ice and 3M hydrochloric acid (50 mL).

-

Stir the mixture vigorously for 1 hour to hydrolyze the intermediate imine.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Visualizing the Synthetic Logic: Grignard Pathway

Sources

3'-Fluoro-5'-(trifluoromethyl)propiophenone spectral data (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectral Analysis of 3'-Fluoro-5'-(trifluoromethyl)propiophenone

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction and Molecular Overview

This compound is a ketone featuring a phenyl ring substituted with two highly electronegative moieties: a fluorine atom and a trifluoromethyl (CF₃) group. These substituents exert significant electronic effects, influencing not only the reactivity of the molecule but also its spectroscopic properties in a predictable manner. Understanding these spectral signatures is paramount for reaction monitoring, quality control, and structural elucidation.

Molecular Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 207974-20-7 | [1][3] |

| Molecular Formula | C₁₀H₈F₄O | [1][2] |

| Molecular Weight | 220.16 g/mol |[1][2] |

Below is the chemical structure of the molecule, which serves as the basis for all subsequent spectral predictions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework and probing the environment of the fluorine atoms. We will analyze ¹H, ¹³C, and ¹⁹F NMR spectra separately.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three aromatic protons.

-

Expertise & Experience: The propiophenone backbone typically shows a quartet for the methylene (-CH₂-) protons around 2.9-3.0 ppm and a triplet for the methyl (-CH₃) protons around 1.2 ppm.[4][5] The strong electron-withdrawing nature of the meta-substituted fluorine and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield relative to unsubstituted propiophenone. Furthermore, the fluorine atom will cause characteristic splitting of the adjacent aromatic proton signals (H-2', H-4') due to through-bond coupling (J_HF).

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

|---|---|---|---|---|

| -CH₃ | ~1.25 | Triplet (t) | ³J_HH ≈ 7.5 | Coupled to the adjacent -CH₂- group. |

| -CH₂- | ~3.05 | Quartet (q) | ³J_HH ≈ 7.5 | Coupled to the adjacent -CH₃- group and deshielded by the carbonyl. |

| H-4' | ~7.80 | Doublet of triplets (dt) or Multiplet (m) | ³J_H4'H2' ≈ 2.5, ⁴J_H4'F ≈ 6-8 | Coupled to H-2' and H-6', with additional coupling to the fluorine atom. |

| H-2' | ~8.10 | Doublet of doublets (dd) or Multiplet (m) | ³J_H2'H4' ≈ 2.5, ³J_H2'F ≈ 8-10 | Deshielded by the carbonyl and coupled to H-4' and the fluorine atom. |

| H-6' | ~8.20 | Singlet (s) or finely split multiplet | ⁴J_H6'H2' ≈ 2.5, ⁴J_H6'CF3 ≈ small | Most deshielded proton, adjacent to two electron-withdrawing groups. Coupling to CF₃ may be observed. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton. The key features will be the carbonyl signal and the characteristic splitting patterns of the fluorinated carbons.

-

Expertise & Experience: The carbon of a CF₃ group typically appears as a quartet in the proton-decoupled ¹³C NMR spectrum due to coupling with the three fluorine atoms (¹J_CF), which can be very large (~270-280 Hz).[6][7] Similarly, the carbon atom directly bonded to the fluorine (C-3') will appear as a doublet with a large ¹J_CF coupling constant. Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (nJ_CF).[8]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Carbon | Predicted Shift (δ, ppm) | Multiplicity (¹⁹F coupled) | Coupling Constant(s) (Hz) | Rationale |

|---|---|---|---|---|

| -CH₃ | ~8.5 | Singlet | - | Standard aliphatic methyl group. |

| -CH₂- | ~32.0 | Singlet | - | Aliphatic methylene adjacent to a carbonyl. |

| C-CF₃ | ~123.0 | Quartet (q) | ¹J_CF ≈ 273 | Characteristic large one-bond coupling to three fluorine atoms.[6] |

| C-4' | ~125.0 | Doublet of quartets (dq) | ³J_CF ≈ 4, ³J_CCF3 ≈ 4 | Coupled to both the fluorine and the CF₃ group. |

| C-6' | ~128.0 | Quartet (q) | ²J_CCF3 ≈ 32 | Strong two-bond coupling to the CF₃ group. |

| C-2' | ~131.0 | Doublet (d) | ²J_CCF ≈ 22 | Two-bond coupling to the fluorine atom. |

| C-5' | ~133.0 | Quartet (q) | ¹J_CCF3 ≈ 273 | Carbon bearing the CF₃ group. |

| C-1' | ~138.0 | Multiplet | - | Quaternary carbon attached to the carbonyl group. |

| C-3' | ~163.0 | Doublet (d) | ¹J_CF ≈ 250 | Carbon directly bonded to fluorine, significantly deshielded. |

| C=O | ~197.0 | Singlet | - | Typical chemical shift for an aromatic ketone. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is essential for confirming the identity and purity of fluorinated compounds.

-

Expertise & Experience: The spectrum will show two distinct signals: one for the aromatic fluorine and one for the trifluoromethyl group. The chemical shifts are sensitive to the electronic environment.[9] Long-range couplings between the fluorine nuclei and to nearby protons can provide additional structural confirmation.[10][11]

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, ref. CFCl₃):

| Fluorine Group | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

|---|---|---|---|---|

| -CF₃ | ~ -63.0 | Singlet or fine multiplet | - | Typical range for an aromatic CF₃ group. May show small coupling to H-4'/H-6'.[12] |

| Ar-F | ~ -110.0 | Multiplet | ³J_FH2' ≈ 8-10, ⁴J_FH4' ≈ 6-8 | Coupled to the ortho (H-2') and para (H-4') protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expertise & Experience: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the ketone. For propiophenone, this appears around 1685 cm⁻¹. The electron-withdrawing substituents on the ring are expected to shift this absorption to a slightly higher wavenumber. Strong absorptions corresponding to C-F and C-CF₃ bond vibrations will also be present in the fingerprint region.

Predicted IR Data (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 2990-2950 | Medium-Weak | Aliphatic C-H Stretch |

| ~1700 | Strong | C=O (Ketone) Stretch |

| ~1610, 1590 | Medium | C=C (Aromatic Ring) Stretch |

| 1350-1100 | Very Strong | C-F and CF₃ Stretches |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Expertise & Experience: Under Electron Ionization (EI), propiophenone derivatives typically undergo a characteristic alpha-cleavage.[13] The most favorable fragmentation is the loss of the ethyl radical (•CH₂CH₃, 29 Da) to form a stable substituted benzoyl cation. This fragment is often the base peak. Subsequent fragmentation can involve the loss of carbon monoxide (CO).

Predicted MS Fragmentation (EI):

| m/z | Proposed Fragment | Rationale |

|---|---|---|

| 220 | [C₁₀H₈F₄O]⁺ | Molecular Ion (M⁺) |

| 191 | [M - C₂H₅]⁺ | Base Peak. Loss of ethyl radical via α-cleavage. |

| 163 | [M - C₂H₅ - CO]⁺ | Loss of carbon monoxide from the benzoyl cation. |

| 114 | [C₅H₂F₃]⁺ | Fragment of the trifluoromethylphenyl ring. |

| 77 | [C₆H₅]⁺ | Phenyl cation (less likely from substituted ring) |

Fragmentation Workflow:

Caption: Predicted EI-MS fragmentation pathway for the title compound.

Standard Operating Protocols

For reproducibility and data integrity, the following standardized protocols are recommended for acquiring the spectral data.

Workflow Overview:

Caption: General workflow for comprehensive spectral analysis.

Protocol 1: NMR Sample Preparation and Acquisition

-

Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the sample in a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 30° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for adequate signal-to-noise, especially for quaternary carbons.[6]

-

¹⁹F NMR Acquisition: Acquire the proton-decoupled spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use CFCl₃ as an external reference (δ = 0.00 ppm).

Protocol 2: FT-IR (ATR) Acquisition

-

Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small drop of the neat liquid sample (if liquid at room temperature) or a small amount of the solid onto the crystal.

-

Acquisition: Apply pressure with the anvil and collect the spectrum, typically co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: GC-MS Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to 250 °C.

-

Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature program, such as: hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C.

-

MS Detection: Set the EI source to 70 eV and scan a mass range of m/z 40-400.

Conclusion

The structural analysis of this compound can be confidently achieved through a combined spectroscopic approach. The ¹H and ¹³C NMR spectra will be defined by the characteristic shifts and couplings introduced by the fluorine and trifluoromethyl substituents. ¹⁹F NMR serves as a direct and unambiguous confirmation of the fluorine-containing moieties. The IR spectrum will clearly indicate the ketone functional group, while mass spectrometry will confirm the molecular weight and reveal a predictable fragmentation pattern dominated by alpha-cleavage. This guide provides the foundational data and protocols for the successful identification and characterization of this and structurally related compounds.

References

- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone.